5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring, a methyl group attached to the nitrogen atom, and a piperidin-4-yl group. The dihydrochloride form indicates that it is a salt with two hydrochloride molecules, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic conditions.
N-Methylation: The methyl group is introduced via methylation of the nitrogen atom using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Piperidinyl Substitution: The piperidin-4-yl group is attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperidine under reflux conditions.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, forming N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperidinyl group, leading to various reduced forms.
Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrimidine or piperidinyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The piperidinyl group contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-aminopyrimidine: Lacks the N-methyl and piperidinyl groups, resulting in different chemical properties and biological activities.
N-Methyl-2-aminopyrimidine: Does not have the fluorine atom, affecting its reactivity and interaction with biological targets.
N-(Piperidin-4-yl)pyrimidin-2-amine: Missing the fluorine atom, which alters its binding affinity and selectivity.
Uniqueness
5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to the combination of the fluorine atom, N-methyl group, and piperidinyl group, which collectively enhance its chemical stability, biological activity, and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-N-methyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4.2ClH/c1-15(9-2-4-12-5-3-9)10-13-6-8(11)7-14-10;;/h6-7,9,12H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKMIRDYPROZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=NC=C(C=N2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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